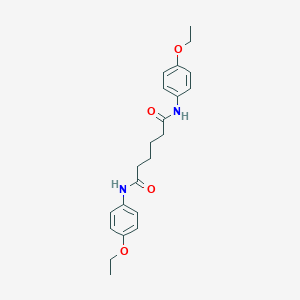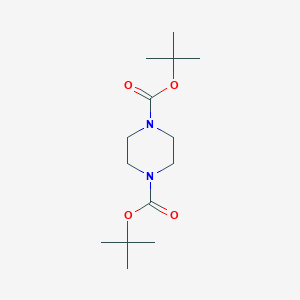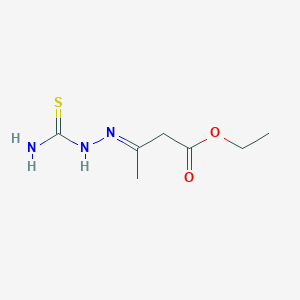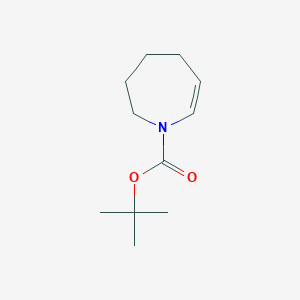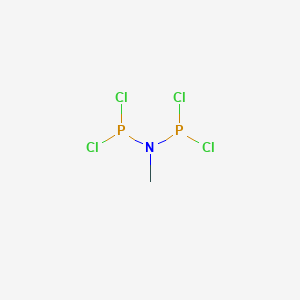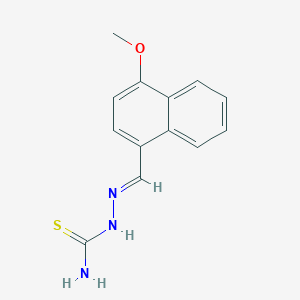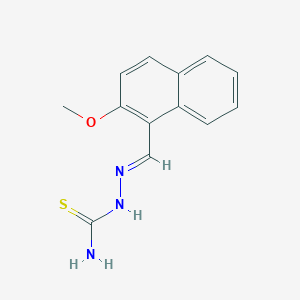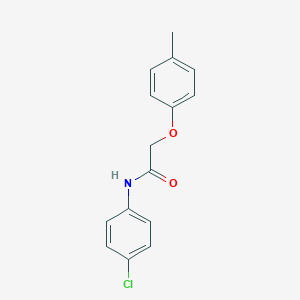![molecular formula C27H22N2O3S B185573 N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 6142-52-5](/img/structure/B185573.png)
N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring an indole moiety, a sulfonyl group, and a biphenyl structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Biphenyl Carboxylic Acid: The final step involves coupling the sulfonylated indole with biphenyl-4-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form oxindoles or isatins.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Oxindoles, isatins.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Isatin: An oxidation product of indole with significant biological activity.
Oxindole: Another oxidation product of indole, used in medicinal chemistry.
Uniqueness
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide is unique due to its combination of an indole moiety, a sulfonyl group, and a biphenyl structure, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
6142-52-5 |
|---|---|
Formule moléculaire |
C27H22N2O3S |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O3S/c30-27(23-12-10-21(11-13-23)20-6-2-1-3-7-20)28-24-14-16-25(17-15-24)33(31,32)29-19-18-22-8-4-5-9-26(22)29/h1-17H,18-19H2,(H,28,30) |
Clé InChI |
WCAJXBMXGAWKEW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)

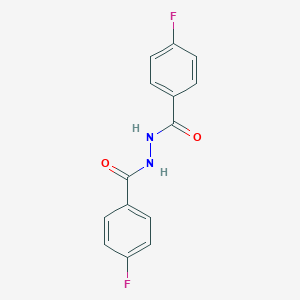
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
